![molecular formula C13H11BrN2O4S B4108096 N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4108096.png)
N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide, commonly known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. Bromfenac is widely used in ophthalmology, dermatology, and rheumatology due to its anti-inflammatory properties.
Mechanism of Action
Bromfenac is a potent inhibitor of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are a type of inflammatory mediator that are involved in the pathogenesis of various inflammatory conditions. By inhibiting COX enzymes, bromfenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Bromfenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. It has also been shown to inhibit the migration of inflammatory cells to the site of inflammation. Bromfenac has been shown to have a low incidence of adverse effects, making it a safe and effective treatment option for inflammatory conditions.
Advantages and Limitations for Lab Experiments
Bromfenac has a number of advantages for lab experiments. It is a potent inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammatory conditions. It has also been shown to have a low incidence of adverse effects, making it a safe and effective treatment option for animal models of inflammatory conditions. However, bromfenac has some limitations for lab experiments. It is a relatively expensive drug, which may limit its use in some experiments. It is also a potent inhibitor of COX enzymes, which may make it difficult to study the role of COX enzymes in other physiological processes.
Future Directions
There are a number of future directions for the study of bromfenac. One area of research is the development of new formulations of bromfenac that can improve its bioavailability and efficacy. Another area of research is the study of the mechanisms of action of bromfenac in cancer therapy. Bromfenac has been shown to be effective in inducing apoptosis and inhibiting angiogenesis in cancer cells, but the exact mechanisms of action are not well understood. Finally, there is a need for further studies to determine the safety and efficacy of bromfenac in various inflammatory conditions.
Scientific Research Applications
Bromfenac has been extensively studied for its anti-inflammatory properties. It has been shown to be effective in the treatment of various inflammatory conditions such as uveitis, rheumatoid arthritis, and psoriasis. Bromfenac has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-7-10(14)5-6-13(9)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWOTXXXVHLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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